4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC18162041
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N4 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (1,3,5-trimethylpyrazol-4-yl)methylhydrazine |
| Standard InChI | InChI=1S/C7H14N4/c1-5-7(4-9-8)6(2)11(3)10-5/h9H,4,8H2,1-3H3 |
| Standard InChI Key | RKUHJOGDLRBHML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)CNN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s backbone consists of a 1H-pyrazole ring, where the nitrogen atoms at positions 1 and 2 contribute to aromaticity. Methyl groups at positions 1, 3, and 5 enhance steric bulk and electron-donating effects, while the hydrazinylmethyl group at position 4 introduces nucleophilic reactivity. The hydrazine (-NH-NH2) moiety enables participation in condensation, cyclization, and coordination reactions, which are critical for drug design .
Table 1: Predicted Physicochemical Properties
Spectroscopic Characterization
Synthetic routes for analogous pyrazole derivatives emphasize Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole, key spectral features would include:
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FT-IR: N-H stretches (~3300 cm⁻¹ for hydrazine), C=N vibrations (~1600 cm⁻¹), and C-H bends (~2900 cm⁻¹ for methyl groups) .
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¹H NMR: Singlets for methyl groups at δ 2.1–2.4 ppm, hydrazine protons at δ 3.8–4.2 ppm, and pyrazole ring protons as a singlet near δ 6.0 ppm .
Synthesis and Optimization
Reaction Pathways
The synthesis of 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole can be adapted from methods used for 1,3,5-trimethylpyrazole derivatives. A plausible route involves:
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Formation of the Pyrazole Core: Condensation of pentane-2,4-dione with methylhydrazine in methanol, yielding 1,3,5-trimethyl-1H-pyrazole .
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Functionalization at Position 4: Electrophilic substitution using chloromethylhydrazine in the presence of a Lewis acid (e.g., AlCl₃) to introduce the hydrazinylmethyl group .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature | Yield (%) | Reference Method |
|---|---|---|---|---|
| 1 | Pentane-2,4-dione + NH₂NH₂ | 25–35°C | 85–90 | Pyrazole synthesis |
| 2 | ClCH₂NHNH₂ + AlCl₃ | 0–5°C | 60–65 | Hydrazine coupling |
Purification and Scalability
Column chromatography (silica gel, ethyl acetate/hexane) is effective for isolating the target compound. Pilot-scale production may employ continuous flow reactors to enhance yield and reproducibility, as demonstrated in pyrazole sulfonamide synthesis .
Industrial and Material Science Applications
Coordination Chemistry
The hydrazine group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalysis or magnetic materials .
Polymer Modification
Incorporating 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole into polymers could improve thermal stability or confer self-healing properties via dynamic hydrazone bonds .
Challenges and Future Directions
Current limitations include the lack of toxicological data and scalable synthesis protocols. Future research should prioritize:
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